(2-Iodoethyl)cyclopropane

Catalog No.
S1903617
CAS No.
335449-19-9
M.F
C5H9I
M. Wt
196.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Iodoethyl)cyclopropane

CAS Number

335449-19-9

Product Name

(2-Iodoethyl)cyclopropane

IUPAC Name

2-iodoethylcyclopropane

Molecular Formula

C5H9I

Molecular Weight

196.03 g/mol

InChI

InChI=1S/C5H9I/c6-4-3-5-1-2-5/h5H,1-4H2

InChI Key

GPVQDOZPSDGYPC-UHFFFAOYSA-N

SMILES

C1CC1CCI

Canonical SMILES

C1CC1CCI
  • Cyclopropane ring: Cyclopropane rings are three-membered carbon rings known for their rigidity and unique reactivity. This rigidity can be advantageous in designing molecules that bind to specific targets in biological systems .
  • Iodoethyl group: The iodoethyl group is a good leaving group, meaning it can be readily displaced by other nucleophiles in chemical reactions. This property makes it useful for introducing new functionalities into molecules .

Here are some potential areas where (2-Iodoethyl)cyclopropane could be explored in scientific research:

  • Organic synthesis: The iodoethyl group could be used as a precursor for attaching other functional groups to the cyclopropane ring through various substitution reactions. This could be useful for creating novel molecules with specific properties.
  • Medicinal chemistry: The combination of the cyclopropane ring and the iodoethyl group could be of interest for designing new drugs. The cyclopropane ring can influence the binding affinity of a molecule to a target protein, while the iodoethyl group could serve as a site for further modification to improve potency or other properties.

(2-Iodoethyl)cyclopropane is an organic compound characterized by its cyclopropane ring structure with a 2-iodoethyl substituent. Its molecular formula is C5_5H9_9I, and it features a cyclopropane ring, which is known for its significant ring strain due to the three-membered carbon structure. This compound has garnered attention in organic chemistry due to its unique properties and potential applications in various fields, including medicinal chemistry and material science .

, particularly involving nucleophilic substitutions and cyclopropanation processes. It can undergo:

  • Ring-opening reactions: The strained cyclopropane ring can be opened under certain conditions, leading to various products depending on the nucleophile involved.
  • Alkylation reactions: The iodo group can act as a leaving group, allowing for alkylation of nucleophiles.
  • Synthesis of substituted cyclopropanes: It can react with alkenes and alkynes in cyclopropanation reactions using reagents like diiodomethane in the presence of aluminum reagents .

Several synthetic routes exist for the preparation of (2-Iodoethyl)cyclopropane:

  • Cyclization of 2-Iodoethyl-substituted olefins: This method involves a 3-exo-trig cyclization using zinc powder in a suitable solvent such as t-butyl alcohol, which facilitates the formation of the cyclopropane ring .
  • Alkyne cyclopropanation: The reaction of alkynes with diiodomethane in the presence of aluminum reagents leads to the formation of (2-Iodoethyl)cyclopropane .
  • Electrochemical methods: Recent advancements include electrochemical protocols that allow for the synthesis of 2-iodoethyl ketones from cyclopropanols, which can subsequently yield (2-Iodoethyl)cyclopropane .

(2-Iodoethyl)cyclopropane finds applications in various domains:

  • Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material science: Its unique structure may contribute to the development of novel materials with specific properties.
  • Pharmaceutical development: Potential use as a scaffold for drug design due to its biological activity and structural characteristics .

Interaction studies involving (2-Iodoethyl)cyclopropane primarily focus on its reactivity with nucleophiles and other electrophiles. The presence of the iodine atom enhances its electrophilic character, making it susceptible to nucleophilic attack. Research has shown that it can effectively participate in reactions with various nucleophiles, leading to diverse products depending on reaction conditions and substrates used .

Several compounds share structural similarities with (2-Iodoethyl)cyclopropane. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeNotable Features
CyclopropaneCycloalkaneBase structure; high ring strain
1-BromocyclopropaneHalogen-substitutedSimilar reactivity but with bromine instead
1-IodocyclopropaneHalogen-substitutedSimilar reactivity; iodine enhances electrophilicity
2-BromoethylcyclopropaneHalogen-substitutedSimilar structure; bromine has different reactivity
PropylcyclopropaneAlkyl-substitutedLacks halogen; different reactivity profile

The unique aspect of (2-Iodoethyl)cyclopropane lies in its specific combination of a cyclopropane ring and an iodine substituent, which enhances its electrophilic nature compared to other halogenated or alkylated cyclopropanes. This characteristic makes it particularly valuable in synthetic organic chemistry and potential biological applications .

Cyclopropane Ring Strain and Iodoethyl Substituent Effects

The molecular architecture of (2-Iodoethyl)cyclopropane is fundamentally defined by the presence of a three-membered cyclopropane ring, which represents one of the most strained organic ring systems known. The cyclopropane moiety exhibits a total ring strain energy of approximately 115 kilojoules per mole (27.5 kilocalories per mole), making it significantly more reactive than larger cycloalkanes [3] [4] [5].

The geometric constraints imposed by the three-membered ring result in carbon-carbon-carbon bond angles of approximately 60 degrees, which deviate substantially from the ideal tetrahedral angle of 109.5 degrees found in unstrained alkanes [6] [7]. This severe angular distortion leads to what is commonly referred to as "bent bonds" in cyclopropane, where the orbital overlap between adjacent carbon atoms occurs at an angle rather than along the internuclear axis [7] [8].

The carbon-carbon bond lengths in cyclopropane are characteristically shorter than those in normal alkanes, measuring approximately 1.51 angstroms compared to 1.54 angstroms in ethane [9]. However, despite this shorter bond length, the carbon-carbon bonds in cyclopropane are significantly weaker, with bond dissociation energies of approximately 255 kilojoules per mole compared to 370 kilojoules per mole for unstrained carbon-carbon bonds [7] [8].

The iodoethyl substituent introduces additional structural complexity to the molecule. The carbon-iodine bond, with its length of approximately 2.14 angstroms, represents one of the longest carbon-halogen bonds in organic chemistry. The large size of the iodine atom creates significant steric interactions that influence the overall molecular conformation and reactivity profile of the compound [10].

The attachment of the iodoethyl group to the cyclopropane ring through a two-carbon alkyl chain provides conformational flexibility that is absent in directly substituted cyclopropanes. This flexibility allows the molecule to adopt various three-dimensional arrangements that minimize steric interactions between the bulky iodine atom and the strained cyclopropane ring.

Conformational Isomerism and Three-Dimensional Spatial Arrangement

The conformational behavior of (2-Iodoethyl)cyclopropane is governed by rotation about the carbon-carbon single bonds in the ethyl linkage connecting the cyclopropane ring to the iodine atom. This rotational freedom gives rise to multiple conformational isomers (conformers) that can interconvert through relatively low-energy barriers [11] [12] [13].

The ethyl chain connecting the cyclopropane ring to the iodine atom can adopt various conformations, with the most stable arrangements being those that minimize both steric hindrance and torsional strain. The preferred conformations are typically staggered arrangements where the substituents on adjacent carbon atoms are positioned to minimize electron-electron repulsion [14] [15].

The rotational barrier around the carbon-carbon bonds in the ethyl chain is estimated to be approximately 12-15 kilojoules per mole, which is sufficiently low to permit rapid interconversion between conformers at room temperature [12] [16]. This conformational flexibility contrasts sharply with the rigid structure of the cyclopropane ring, where bond rotation is completely restricted due to the cyclic nature of the system [17].

The three-dimensional spatial arrangement of (2-Iodoethyl)cyclopropane can be analyzed using Newman projections and molecular modeling techniques. The most stable conformers are those in which the carbon-iodine bond adopts an anti-periplanar arrangement with respect to the cyclopropane ring, thereby minimizing steric interactions between the large iodine atom and the ring system.

The presence of the cyclopropane ring influences the conformational preferences of the ethyl chain through what is known as the "cyclopropyl effect." This effect arises from the unique electronic properties of the cyclopropane ring, which can participate in hyperconjugative interactions with adjacent sigma bonds [18]. The cyclopropyl group exhibits electron-withdrawing characteristics that can stabilize certain conformations through favorable orbital interactions.

Electronic Structure and Reactivity Descriptors

Hyperconjugative Interactions in the Carbon-Iodine Bond

The electronic structure of (2-Iodoethyl)cyclopropane is characterized by significant hyperconjugative interactions involving the carbon-iodine bond and adjacent molecular orbitals. Hyperconjugation, also known as sigma-conjugation, refers to the stabilizing interaction between filled sigma orbitals and adjacent empty or partially filled orbitals [19] [20] [21].

The carbon-iodine bond in (2-Iodoethyl)cyclopropane possesses unique electronic properties that make it an excellent hyperconjugative acceptor. The sigma-star (σ*) antibonding orbital of the carbon-iodine bond has a relatively low energy of approximately -2.1 electron volts, making it readily accessible for orbital interactions with adjacent electron-rich systems [19] [22].

The effectiveness of the carbon-iodine bond as a hyperconjugative acceptor stems from several factors. First, the large size difference between carbon and iodine creates a highly polarized bond with significant ionic character. This polarization results in a carbon-iodine sigma-star orbital that is highly localized on the carbon atom, facilitating overlap with neighboring filled orbitals [23] [19].

Second, the low-lying energy of the carbon-iodine sigma-star orbital enables favorable energy matching with donor orbitals, particularly the carbon-hydrogen bonds in the ethyl chain and the carbon-carbon bonds of the cyclopropane ring. This energy matching is crucial for efficient orbital mixing and the resulting stabilization [21] [24].

The hyperconjugative interactions in (2-Iodoethyl)cyclopropane can be visualized as the delocalization of electron density from the carbon-hydrogen bonds of the ethyl group into the carbon-iodine sigma-star orbital. This delocalization results in a partial weakening of the carbon-hydrogen bonds and a corresponding weakening of the carbon-iodine bond, making both bonds more reactive toward nucleophilic and electrophilic attack.

The extent of hyperconjugation is influenced by the conformational arrangement of the molecule. Maximum hyperconjugative stabilization occurs when the carbon-hydrogen bonds are aligned in a periplanar arrangement with the carbon-iodine sigma-star orbital, allowing for optimal orbital overlap. This geometric requirement contributes to the conformational preferences observed in (2-Iodoethyl)cyclopropane.

Hammett Parameters and Polar Effects

The electronic effects exerted by the (2-iodoethyl)cyclopropane system can be quantitatively described using Hammett parameters, which provide a standardized measure of substituent electronic influence. The Hammett equation, originally developed for substituted benzoic acid derivatives, has been extended to describe electronic effects in various molecular systems [25] [26].

The cyclopropyl group exhibits unique electronic properties that distinguish it from simple alkyl substituents. Unlike typical alkyl groups, which are generally considered electron-donating through inductive effects, the cyclopropyl group displays both electron-donating and electron-withdrawing characteristics depending on the specific molecular context [18].

The electron-withdrawing character of the cyclopropyl group arises from its high s-character in the carbon-carbon bonds, which results from the sp² hybridization imposed by the geometric constraints of the three-membered ring. This increased s-character leads to higher electronegativity of the cyclopropyl carbon atoms compared to sp³ hybridized carbon atoms in normal alkyl groups [9].

The iodoethyl substituent contributes significant polar effects through both inductive and resonance mechanisms. The large electronegativity difference between carbon and iodine (2.5 versus 2.1 on the Pauling scale) creates a highly polarized carbon-iodine bond with the iodine atom bearing a partial negative charge and the carbon atom bearing a partial positive charge [27].

This polarization propagates through the molecular framework via inductive effects, influencing the electron density distribution throughout the entire molecule. The inductive effect of the iodine atom is transmitted through the sigma bond network, causing a gradual decrease in electron density as the distance from the iodine atom increases [26] [28].

The magnitude of the inductive effect can be quantified using the Hammett sigma-inductive parameter (σᵢ), which for iodoalkyl groups typically ranges from +0.18 to +0.25, indicating a moderate electron-withdrawing effect. This value reflects the ability of the iodine atom to withdraw electron density from the molecular framework through the sigma bond system [29].

The combination of the cyclopropyl and iodoethyl groups in (2-Iodoethyl)cyclopropane creates a complex pattern of electronic effects that cannot be simply predicted by adding the individual contributions of each group. The proximity of these two electronically distinct moieties leads to through-bond and through-space interactions that modify the overall electronic character of the molecule [30].

The polar effects in (2-Iodoethyl)cyclopropane are further complicated by the conformational flexibility of the ethyl linkage. Different conformational arrangements result in varying degrees of orbital overlap and electronic communication between the cyclopropyl and iodo groups, leading to conformation-dependent electronic properties [23] [18].

The synthesis of (2-Iodoethyl)cyclopropane represents a significant challenge in organic chemistry due to the unique structural requirements combining both the strained three-membered cyclopropane ring and the reactive iodoethyl substituent. This compound serves as an important synthetic intermediate and building block for more complex molecular architectures. The following sections provide a comprehensive examination of the established synthetic approaches, organized by mechanistic pathways and methodological frameworks.

Zinc-Mediated Cyclopropanation Techniques

Zinc-mediated cyclopropanation has emerged as one of the most versatile and environmentally sustainable approaches for constructing (2-Iodoethyl)cyclopropane derivatives. The unique properties of zinc as a reducing metal, combined with its compatibility with various functional groups, make it particularly well-suited for these transformations [1] [2] [3] [4].

Radical 3-exo-trig Cyclization Mechanisms

The radical 3-exo-trig cyclization represents the predominant mechanistic pathway in zinc-mediated cyclopropane formation. This process involves the initial generation of an alkyl radical intermediate, followed by intramolecular cyclization to form the three-membered ring [6].

The mechanistic pathway proceeds through several distinct steps. Initial activation involves the reduction of the iodinated precursor by zinc powder, generating a carbon-centered radical [6]. This radical species then undergoes intramolecular cyclization via the 3-exo-trig mode, which is thermodynamically favored according to Baldwin's rules [7] [8]. The cyclization step is highly regioselective, as the 3-exo-trig pathway is kinetically and thermodynamically preferred over alternative ring-closing modes [9] [7].

Detailed kinetic studies have demonstrated that the 3-exo-trig cyclization occurs with exceptional regioselectivity, typically exceeding 95% selectivity for the desired cyclopropane product [6]. The reaction mechanism involves radical intermediates that are stabilized through interaction with the zinc surface, facilitating controlled cyclization [1] [4].

The radical nature of this transformation has been confirmed through various mechanistic studies, including the use of radical trapping agents and electron paramagnetic resonance spectroscopy [9] [7]. The presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) completely inhibits the reaction, confirming the radical pathway [10].

Temperature effects play a crucial role in the selectivity and efficiency of the 3-exo-trig cyclization. Optimal reaction temperatures typically range from room temperature to 40 degrees Celsius, with higher temperatures leading to increased side reactions and reduced selectivity [6]. The reaction exhibits excellent functional group tolerance, accommodating various electron-withdrawing and electron-donating substituents on the alkyl chain [4].

Solvent Systems for Environmentally Benign Synthesis

The development of environmentally sustainable solvent systems represents a critical aspect of green chemistry applications in cyclopropane synthesis. The combination of tert-butyl alcohol and water has emerged as the most effective and environmentally responsible solvent system for zinc-mediated cyclizations [11] [6].
The tert-butyl alcohol/water solvent system offers numerous advantages for sustainable synthesis. This mixed solvent system promotes the formation of cyclopropanes through enhanced solvation of both the substrate and the zinc metal surface [12]. The hydrophobic effects generated in aqueous media accelerate reaction rates while maintaining high selectivity [11] [13].

The environmental benefits of this solvent system are substantial. Both tert-butyl alcohol and water are non-toxic, biodegradable, and readily available from renewable sources [11] [14]. The combination eliminates the need for hazardous organic solvents traditionally used in cyclopropanation reactions, significantly reducing the environmental footprint of the synthesis [6].

Mechanistic studies have revealed that the tert-butyl alcohol component facilitates the initial electron transfer from zinc to the organic substrate, while water promotes the subsequent protonation steps [12]. The biphasic nature of this system allows for efficient product separation and solvent recovery [15] [16].

Alternative green solvent systems have also been investigated for zinc-mediated cyclopropanations. Ionic liquids, particularly imidazolium-based systems, have shown promise for specialized applications requiring enhanced thermal stability or unique selectivity profiles [11] [14]. However, the tert-butyl alcohol/water system remains the most practical and economically viable option for large-scale synthesis [6].

The optimization of solvent ratios has been extensively studied, with a 1:1 ratio of tert-butyl alcohol to water providing optimal results for most substrates [12]. This ratio balances the solvation requirements of the organic substrate with the need for adequate zinc activation [6].

Electrochemical Preparation Strategies

Electrochemical methods have gained significant attention as sustainable alternatives to traditional chemical oxidants in organic synthesis. These approaches offer precise control over reaction conditions and eliminate the need for stoichiometric chemical oxidants, making them particularly attractive for environmentally conscious synthesis [17] [18] [19] [20].

Anodic Oxidation of Cyclopropanol Precursors

Anodic oxidation represents a powerful strategy for the preparation of (2-Iodoethyl)cyclopropane derivatives from readily available cyclopropanol precursors. This electrochemical approach leverages the unique reactivity of cyclopropanols under oxidative conditions to generate the desired iodinated products [21] [18] [22].

The electrochemical oxidation of cyclopropanols proceeds through a well-defined mechanism involving initial anodic oxidation to generate a cyclopropanol radical cation [18] [22]. This intermediate undergoes ring-opening to form a homoenolate equivalent, which can then be trapped with iodinating agents to provide the target compound [21] [23].

Experimental conditions for anodic oxidation typically employ divided electrochemical cells equipped with graphite or platinum anodes [17] [18]. The choice of electrode material significantly influences both the efficiency and selectivity of the transformation. Graphite anodes generally provide superior performance due to their high surface area and favorable overpotential characteristics [17] [19].

Electrolyte selection plays a crucial role in determining reaction outcomes. Tetrabutylammonium salts, particularly tetrabutylammonium hexafluorophosphate, are commonly employed due to their excellent conductivity and chemical stability under the reaction conditions [17] [20]. The concentration of electrolyte typically ranges from 0.1 to 0.2 molar to ensure adequate conductivity while minimizing side reactions [18].

Current density optimization is essential for achieving high yields and selectivities. Studies have shown that constant current conditions in the range of 5-15 milliamperes provide optimal results, with higher current densities leading to increased overoxidation and lower selectivities [17] [18] [22].

The scope of cyclopropanol substrates amenable to electrochemical oxidation is quite broad. Primary, secondary, and tertiary cyclopropanols all undergo efficient transformation, although reaction rates and selectivities vary depending on the substitution pattern [21] [22]. Electron-rich cyclopropanols generally react more readily due to their lower oxidation potentials [18].

Regioselective Halogen Incorporation

The regioselective incorporation of iodine into cyclopropane derivatives through electrochemical methods represents a significant advancement in synthetic methodology. This approach allows for precise control over the regiochemistry of halogenation while maintaining the integrity of the cyclopropane ring [18] [24] [25].

Electrochemical halogenation typically proceeds through the in situ generation of electrophilic halogen species at the anode [18] [26]. These reactive intermediates then participate in stereospecific addition or substitution reactions with the cyclopropane substrate [24] [25]. The electrochemical generation of halogenating agents offers significant advantages over traditional chemical methods, including enhanced selectivity and reduced waste generation [17] [18].

The mechanism of regioselective iodine incorporation involves initial anodic oxidation of iodide salts to generate molecular iodine or higher oxidation state iodine species [18] [27]. These electrophilic species then react with the cyclopropane substrate through well-defined pathways that preserve the stereochemical integrity of the starting material [24] [25].

Substrate scope studies have demonstrated that a wide range of cyclopropane derivatives undergo efficient electrochemical iodination [18] [25]. Aryl-substituted cyclopropanes are particularly reactive, undergoing regioselective ring-opening followed by iodine incorporation to provide 1,3-difunctionalized products [18] [28].

The regioselectivity of electrochemical halogenation can be controlled through careful selection of reaction conditions. Factors such as electrode potential, electrolyte composition, and reaction temperature all influence the regiochemical outcome [18] [24]. Generally, more substituted carbon centers are preferentially iodinated due to the greater stability of the corresponding carbocationic intermediates [25].

Stereochemical control in electrochemical halogenation represents another significant advantage of this methodology. The concerted nature of many electrochemical halogenation reactions ensures retention of stereochemistry at existing chiral centers while establishing new stereocenters with high selectivity [18] [24] [25].

Alternative Synthetic Pathways

Beyond the well-established zinc-mediated and electrochemical approaches, several alternative synthetic strategies have been developed for accessing (2-Iodoethyl)cyclopropane derivatives. These methods often provide complementary reactivity patterns and can be advantageous for specific substrate classes or synthetic applications [29] [30] [31].

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions represent a fundamental approach to cyclopropane synthesis, particularly for the preparation of substituted derivatives. The intramolecular nucleophilic displacement of leaving groups provides a reliable method for constructing the three-membered ring while incorporating the desired iodoethyl functionality [29] [32] [33].

The mechanism of nucleophilic displacement in cyclopropane formation involves the initial activation of a suitable leaving group, followed by intramolecular attack by a nucleophilic center [29] [33]. This process typically proceeds through an SN2-type mechanism, resulting in inversion of configuration at the reaction center [32].

Hydrogen-borrowing catalysis has emerged as a particularly attractive variant of nucleophilic displacement for cyclopropane synthesis [29]. This methodology involves the in situ generation of aldehyde intermediates from alcohol precursors, followed by aldol condensation and subsequent cyclization [29]. The use of environmentally benign iridium or ruthenium catalysts makes this approach particularly appealing from a sustainability perspective [29].

The substrate scope of nucleophilic displacement reactions is quite extensive. Primary and secondary alkyl halides serve as excellent leaving groups, with iodides and bromides showing superior reactivity compared to chlorides [29] [33]. The nature of the nucleophilic center also significantly influences reaction efficiency, with enolates and related carbanion equivalents providing optimal results [29] [32].

Stereochemical considerations play an important role in nucleophilic displacement reactions. The SN2 nature of most displacement processes ensures predictable stereochemical outcomes, although the formation of the highly strained cyclopropane ring can sometimes lead to competing elimination pathways [29] [33].

Base selection is crucial for successful nucleophilic displacement reactions. Strong bases such as lithium diisopropylamide or potassium tert-butoxide are typically required to generate the nucleophilic species, although milder bases can sometimes be employed when using activated leaving groups [29] [34].

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized many areas of organic synthesis, and cyclopropane formation is no exception. Various transition metals, including palladium, rhodium, cobalt, and others, have been successfully employed in the synthesis of (2-Iodoethyl)cyclopropane derivatives [24] [30] [31] [35] [36].

Palladium-catalyzed cyclopropanation represents one of the most developed areas of transition metal-mediated cyclopropane synthesis [24] [31]. These reactions typically involve the decomposition of diazo compounds in the presence of palladium catalysts to generate metal carbenoid intermediates [24] [31]. The resulting carbenoids then undergo cyclopropanation with suitable alkene substrates [31].

The mechanism of palladium-catalyzed cyclopropanation involves several key steps [24] [31]. Initial coordination of the diazo compound to the palladium center is followed by nitrogen extrusion to generate a palladium carbenoid intermediate [31]. This highly reactive species then undergoes [2+1] cycloaddition with an alkene to form the cyclopropane product [24] [31].

Rhodium-catalyzed cyclopropanation has achieved particular prominence due to the exceptional selectivity and efficiency achievable with dirhodium catalysts [31] [35]. Dirhodium tetraacetate and related complexes are particularly effective for carbenoid generation and subsequent cyclopropanation reactions [31]. The development of chiral dirhodium catalysts has enabled highly enantioselective cyclopropanation processes [35].

Cobalt-catalyzed approaches offer unique advantages, particularly for accessing non-stabilized carbenoid intermediates [35] [10]. The use of cobalt pyridine diimine complexes allows for the activation of gem-dichloroalkanes and related compounds to generate reactive carbenoid species [35]. This approach provides complementary reactivity to traditional diazo-based methods [35] [10].

The substrate scope of transition metal-catalyzed cyclopropanation is remarkably broad [24] [31] [35] [36]. Electron-rich alkenes are generally the most reactive substrates, although electron-deficient alkenes can also participate under appropriate conditions [31] [36]. The tolerance for various functional groups makes these methods particularly attractive for complex molecule synthesis [24] [36].

Stereochemical control in transition metal-catalyzed cyclopropanation represents a major advantage of these methods [31] [35]. The development of chiral ligands for various metal centers has enabled highly enantioselective transformations, often exceeding 90% enantiomeric excess [35] [10]. The stereochemical outcome typically depends on the relative approach trajectory of the alkene to the metal carbenoid intermediate [31].

Mechanistic understanding of transition metal-catalyzed cyclopropanation continues to evolve [31] [36]. Recent computational studies have provided insights into the nature of metal-carbon multiple bonds and their reactivity patterns [10]. These studies have guided the development of improved catalysts and reaction conditions [31] [35].

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2-Iodoethyl)cyclopropane

Dates

Last modified: 08-16-2023

Explore Compound Types